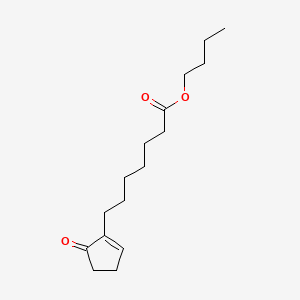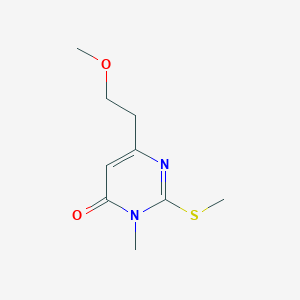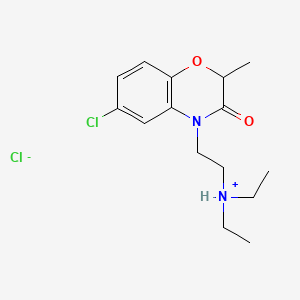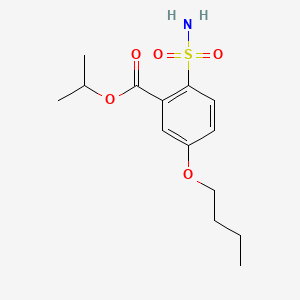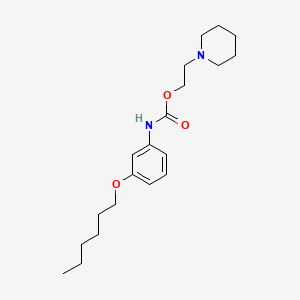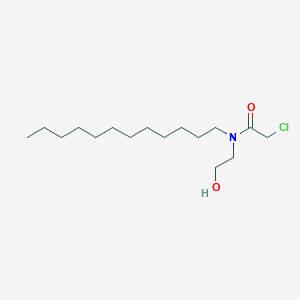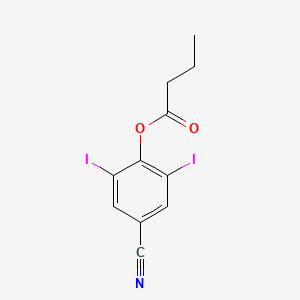
(m-Hydroxyphenethyl)trimethylammonium hydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (m-Hydroxyphenethyl)trimethylammonium hydroxide can be achieved through the reaction of m-tyrosine with trimethylamine. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the formation of the quaternary ammonium compound .
Industrial Production Methods
similar compounds are often produced through quaternization reactions involving tertiary amines and alkyl halides under controlled conditions .
化学反应分析
Types of Reactions
(m-Hydroxyphenethyl)trimethylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted ammonium compounds.
科学研究应用
(m-Hydroxyphenethyl)trimethylammonium hydroxide has several scientific research applications:
Chemistry: Used as a model compound for studying quaternary ammonium salts.
Biology: Investigated for its role in amphibian skin secretions and potential biological activities.
Medicine: Explored for its neuromuscular blocking effects and potential therapeutic applications.
Industry: Limited industrial applications, primarily in research settings.
作用机制
The mechanism of action of (m-Hydroxyphenethyl)trimethylammonium hydroxide involves its interaction with nicotinic acetylcholine receptors. It exerts powerful nicotinic actions and has a marked neuromuscular blocking effect, which is considered to be of the “depolarizing” type . This interaction leads to the inhibition of neurotransmission at the neuromuscular junction, resulting in muscle relaxation and paralysis .
相似化合物的比较
Similar Compounds
Tetramethylammonium hydroxide: A quaternary ammonium compound with similar chemical properties but different biological activities.
Trimethylphenethylammonium hydroxide: Another quaternary ammonium compound with structural similarities but distinct pharmacological effects.
Uniqueness
(m-Hydroxyphenethyl)trimethylammonium hydroxide is unique due to its natural occurrence in amphibian skin and its specific biological activities, particularly its neuromuscular blocking effects . This distinguishes it from other synthetic quaternary ammonium compounds that may not exhibit the same biological properties .
属性
CAS 编号 |
501-22-4 |
|---|---|
分子式 |
C11H19NO2 |
分子量 |
197.27 g/mol |
IUPAC 名称 |
2-(3-hydroxyphenyl)ethyl-trimethylazanium;hydroxide |
InChI |
InChI=1S/C11H17NO.H2O/c1-12(2,3)8-7-10-5-4-6-11(13)9-10;/h4-6,9H,7-8H2,1-3H3;1H2 |
InChI 键 |
ZFPCVTISBCCLRQ-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(C)CCC1=CC(=CC=C1)O.[OH-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13758802.png)

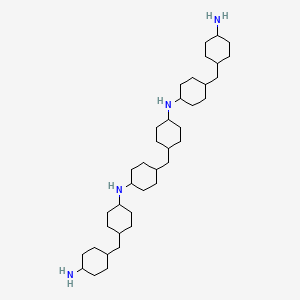
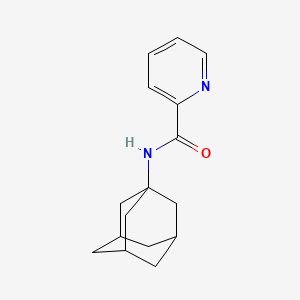
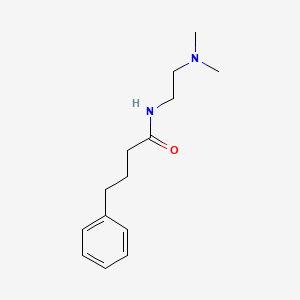
![2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13758821.png)
